Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate
Description
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is a cyclopropane-containing ester derivative characterized by a phenyl ring substituted with a dimethylamino-methyl group at the para position. The cyclopropane ring introduces significant steric strain, which may influence its reactivity and conformational stability.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-[4-[(dimethylamino)methyl]phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-15(17)14-9-13(14)12-7-5-11(6-8-12)10-16(2)3/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
GUAXNXFKRHSOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 4-((dimethylamino)methyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in THF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool to study receptor interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings
Pharmacological Potential
- Target vs. (+)-MR200: The target’s dimethylamino group contrasts with (+)-MR200’s chlorophenyl and hydroxypiperidinyl groups. While (+)-MR200 exhibits sigma receptor affinity due to its chlorine and hydroxyl substituents , the target’s tertiary amine may favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors). The dimethylamino group’s lower polarity compared to a hydroxyl group could enhance blood-brain barrier penetration .
Metabolic and Stability Profiles
- Target vs. Difluorophenyl Analog: The 3,5-difluorophenyl group in Ethyl 2-amino-4-(3,5-difluorophenyl)propanoate increases metabolic stability due to fluorine’s electronegativity but reduces solubility .
Biological Activity
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is a cyclopropanecarboxylic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential applications in various fields.
Chemical Structure and Properties
This compound has a complex structure characterized by a cyclopropane ring and a dimethylamino group attached to a phenyl moiety. Its molecular formula and structural characteristics suggest potential interactions with biological targets that could lead to therapeutic effects.
Molecular Formula : CHN\O
Appearance : Light yellow oil, indicating volatility and potential solubility in organic solvents.
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of cancer treatment and neuropharmacology.
Neuropharmacological Effects
The dimethylamino group is often associated with enhanced pharmacological properties, particularly in neuropharmacology. For instance, selective sigma-1 receptor agonists have been shown to improve cognitive functions in animal models, potentially through cholinergic mechanisms . This suggests that this compound could also influence cognitive processes, although direct evidence is still required.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common synthesis route includes:
- Starting Material : 4-Dimethylaminobenzaldehyde
- Reagent : Diazomethane
- Process : The reaction yields the desired product with an approximate efficiency of 67% after purification via flash chromatography.
This synthetic route highlights the accessibility of the compound compared to more complex derivatives that may require additional steps or less common reagents.
Comparative Analysis with Similar Compounds
To better understand the potential applications and efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate | CHO | Contains methoxy group; potential analgesic properties |
| Ethyl 2-(4-(aminophenyl)cyclopropanecarboxylate | CHN\O | Amino substituent; studied for anti-inflammatory effects |
| Ethyl 2-(thiophen-2-yl)cyclopropanecarboxylate | CHOS | Contains thiophene; explored for antimicrobial activity |
This compound stands out due to its unique combination of functional groups which may confer distinct pharmacological properties not found in other similar compounds.
Future Research Directions
Further empirical studies are necessary to establish the specific biological activities and safety profiles of this compound. Potential areas for future research include:
- In vitro and in vivo studies : To assess antitumor efficacy and neuropharmacological effects.
- Mechanistic studies : To elucidate the pathways through which this compound exerts its effects.
- Comparative studies : To evaluate its activity against established drugs in relevant models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
